![molecular formula C9H11ClN2O3 B14095863 N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine](/img/structure/B14095863.png)
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine
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Overview
Description
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine is a chemical compound with the molecular formula C9H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine typically involves the reaction of 2-chloro-3-(dimethoxymethyl)pyridine with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- 5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-4-nitrophenyl (pyrrolidin-1-yl)methanone
Uniqueness
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine, also known as (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime, is a compound belonging to the oxime class. Oximes are characterized by the functional group -C=N-OH, derived from aldehydes or ketones. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
The compound exhibits significant biochemical interactions, influencing various enzymes and proteins. Its activity often involves forming covalent or hydrogen bonds, which can modulate the function of biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, affecting the biochemical pathways they regulate.
At the molecular level, this compound interacts with enzymes and transcription factors, altering gene expression and cellular metabolism. It can influence phosphorylation states of proteins, thereby impacting signal transduction pathways. These interactions can lead to changes in metabolic processes and gene expression profiles in various cell types.
Cellular Effects
The compound's effects on cellular processes are profound:
- Cell Signaling : Modulates signaling pathways that control cell growth and differentiation.
- Gene Expression : Alters the transcriptional activity of genes involved in metabolic regulation.
- Cell Viability : Studies have shown that prolonged exposure to this compound can lead to either beneficial or detrimental changes in cell function depending on the context .
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Activity : Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes, leading to altered catalytic activity, which may have therapeutic implications.
Case Studies
Several case studies highlight the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of bacterial growth in vitro. |
Study 2 | Showed potential for inducing apoptosis in human cancer cell lines. |
Study 3 | Investigated enzyme inhibition leading to altered metabolic pathways. |
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been assessed in laboratory settings. It remains stable initially but degrades over time, which affects its efficacy. Long-term exposure studies suggest that sustained application can lead to significant cellular changes .
Properties
IUPAC Name |
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFUKQAQOCFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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